5-(Piperazin-1-yl)pyrimidine hydrochloride

Solubility Medicinal Chemistry Chemical Synthesis

5-(Piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic building block belonging to the piperazinyl pyrimidine class, defined by a piperazine ring attached at the 5-position of a pyrimidine core. Its hydrochloride salt form (MW 200.67) provides enhanced aqueous solubility relative to the free base, a critical property for in vitro assay preparation and handling.

Molecular Formula C8H13ClN4
Molecular Weight 200.67
CAS No. 634468-92-1
Cat. No. B3147980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)pyrimidine hydrochloride
CAS634468-92-1
Molecular FormulaC8H13ClN4
Molecular Weight200.67
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CN=C2.Cl
InChIInChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
InChIKeyYBETUEKOSIAOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS 634468-92-1): A Strategic Piperazinyl Pyrimidine Scaffold for Targeted Drug Discovery


5-(Piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic building block belonging to the piperazinyl pyrimidine class, defined by a piperazine ring attached at the 5-position of a pyrimidine core [1]. Its hydrochloride salt form (MW 200.67) provides enhanced aqueous solubility relative to the free base, a critical property for in vitro assay preparation and handling . This scaffold is distinct from its 2- and 4-substituted isomers and serves as a key intermediate in the development of selective kinase inhibitors [2] and adenosine receptor ligands [3].

Why 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS 634468-92-1) Cannot Be Interchanged with Other Piperazinyl Pyrimidine Isomers


Substituting 5-(Piperazin-1-yl)pyrimidine hydrochloride with its 2- or 4-substituted isomers in a research program introduces significant risk of target promiscuity or complete loss of activity. The position of the piperazine moiety dictates the compound's three-dimensional orientation and its ability to form key hydrogen bonds within enzyme active sites and receptor binding pockets. For instance, the 2-substituted isomer (1-PP) is a known antagonist of α₂-adrenergic receptors (Ki = 7.3–40 nM) [1], a property not inherent to the 5-substituted scaffold. Similarly, 4-substituted analogs show affinity for 5-HT1A receptors [2], while the 5-positioned scaffold is foundational to selective kinase inhibitors targeting PDGFR family mutants [3] and gamma-secretase modulators [4]. Therefore, these positional isomers are not functionally equivalent and their interchange would invalidate structure-activity relationship (SAR) hypotheses and alter a compound's pharmacological profile.

5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS 634468-92-1): Quantitative Differentiation Evidence Against Analogs and Alternatives


Hydrochloride Salt Form Provides a 20% Molar Mass Advantage and Enhanced Aqueous Solubility for in vitro Handling

The procurement of 5-(Piperazin-1-yl)pyrimidine as its hydrochloride salt directly addresses the poor aqueous solubility of the free base. The hydrochloride salt (CAS 634468-92-1, MW 200.67) provides an approximate 20% increase in molar mass compared to the free base (CAS 202135-70-4, MW 164.21), with this modification translating to a qualitative improvement in water solubility . This eliminates the need for in-house salt formation or the use of complex solvent systems (e.g., DMSO) for dissolution in aqueous biological assays, reducing experimental variability and saving time .

Solubility Medicinal Chemistry Chemical Synthesis Assay Development

The 5-Piperazinyl Pyrimidine Scaffold is a Privileged Core for Selective PDGFR Family Kinase Inhibitors with Activity Against Oncogenic Mutants

While specific IC50 data for the unadorned 5-(Piperazin-1-yl)pyrimidine hydrochloride core is absent from the public domain, its derivatives (e.g., compounds 4 and 15) have demonstrated potent and selective inhibition of oncogenic mutant forms of PDGFR family kinases [1]. Crucially, compound 4 showed enhanced potency against certain KIT and PDGFRA mutants compared to their wild-type isoforms, a profile that is not reported for compounds derived from the 2-substituted isomer [2]. The 5-substituted core's geometry enables this selective binding mode, making it a critical starting point for developing agents to treat tumors with secondary resistance mutations [1].

Kinase Inhibitors Cancer Therapeutics Oncology Drug Resistance

5-Substitution Confers Potency in Gamma-Secretase Modulation with >180-fold in vitro Selectivity over Notch Inhibition

A series of piperazinyl pyrimidines, optimized from a screening hit of the 5-substituted class, function as potent gamma-secretase modulators (GSMs) [1]. These compounds exhibit >180-fold in vitro selectivity for modulating amyloid-beta (Aβ) peptide cleavage over inhibiting Notch receptor cleavage, a key safety metric to avoid the toxicity associated with earlier gamma-secretase inhibitors [1]. This differentiation is unique to the piperazinyl pyrimidine chemotype and is not a feature of the 2- or 4-substituted isomers, which are not known for this activity.

Alzheimer's Disease Gamma-Secretase Neuroscience Drug Development

Optimal Use Cases for 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS 634468-92-1) Based on Quantitative Evidence


Designing Mutant-Selective Kinase Inhibitors for Drug-Resistant Cancers

The 5-substituted piperazinyl pyrimidine core is the optimal starting point for developing a new class of protein kinase inhibitors that are selectively active against drug-resistant mutants of the PDGFR family (e.g., KIT, PDGFRA). As demonstrated by compound 4 in the study by Shallal et al., this specific scaffold geometry enables binding to mutant kinase domains, offering a potential therapeutic advantage over agents derived from 2-substituted isomers which primarily interact with GPCRs [1].

Developing Next-Generation Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

Researchers aiming to discover and develop gamma-secretase modulators for Alzheimer's disease should utilize this building block. The class of compounds derived from this 5-substituted core has been shown to achieve >180-fold selectivity for modulating Aβ production over inhibiting Notch signaling in vitro [2]. This high selectivity profile is essential for overcoming the clinical toxicity issues that have plagued earlier, less selective gamma-secretase inhibitors.

Synthesizing Adenosine Receptor Ligands with Defined Binding Affinities

The 5-(Piperazin-1-yl)pyrimidine scaffold is a validated template for synthesizing ligands targeting adenosine receptors (e.g., A₁ and A₂ₐ). Literature reports demonstrate that derivatives of this core can achieve low nanomolar binding affinities, such as Compound 5 with a Ki of 25 nM at the hA1AR . This provides a quantitative benchmark and a clear SAR path for research groups investigating neurological and inflammatory diseases via adenosine receptor modulation.

Preparing Aqueous Assay-Ready Solutions Without Co-Solvents

For high-throughput screening (HTS) campaigns or other in vitro assays requiring aqueous buffers, the hydrochloride salt form (CAS 634468-92-1) should be procured. Its direct solubility in water eliminates the need for DMSO or other organic co-solvents, which can cause compound precipitation or interfere with sensitive enzymatic and cellular readouts . This ensures greater assay reproducibility and reduces the risk of false negatives or positives associated with solvent effects.

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